molecular formula C18H17NO2 B6362165 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid CAS No. 1240578-54-4

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid

Cat. No. B6362165
CAS RN: 1240578-54-4
M. Wt: 279.3 g/mol
InChI Key: UIZCZSHAMPIIOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid, has been a topic of substantial research interest . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid can be analyzed using its InChI code: 1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) .


Chemical Reactions Analysis

Indole derivatives, including 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid, are known to undergo various chemical reactions. For instance, they can participate in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid include a molecular weight of 279.3 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . They could potentially be used in the development of new cancer treatments.

Anti-HIV Activity

Indole-2-carboxylic acid was developed as a potent scaffold for integrase inhibitors, which are a class of antiretroviral drugs used in the treatment of HIV .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potentially useful in combating various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also shown antidiabetic activities . They could potentially be used in the management of diabetes.

Future Directions

The future directions of research on 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid and similar compounds could involve their potential applications in various fields. For instance, indole-3-carboxylic acid derivatives have been studied for their potential as transport inhibitor response 1 antagonists, which could have implications for plant growth regulation and weed control applications .

properties

IUPAC Name

1-benzyl-6-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCZSHAMPIIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid

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